Lonp1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

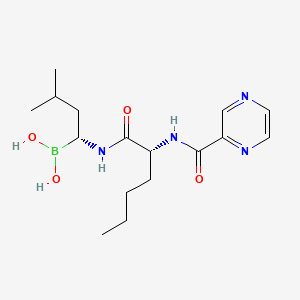

C16H27BN4O4 |

|---|---|

Molecular Weight |

350.2 g/mol |

IUPAC Name |

[(1R)-3-methyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)hexanoyl]amino]butyl]boronic acid |

InChI |

InChI=1S/C16H27BN4O4/c1-4-5-6-12(20-16(23)13-10-18-7-8-19-13)15(22)21-14(17(24)25)9-11(2)3/h7-8,10-12,14,24-25H,4-6,9H2,1-3H3,(H,20,23)(H,21,22)/t12-,14+/m1/s1 |

InChI Key |

UYJROBYUUYPCNR-OCCSQVGLSA-N |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@@H](CCCC)NC(=O)C1=NC=CN=C1)(O)O |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CCCC)NC(=O)C1=NC=CN=C1)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Lonp1-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols associated with Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial Lon protease 1 (Lonp1).

Executive Summary

This compound, also identified as compound 9e in foundational studies, is a boronic acid-based small molecule inhibitor that selectively targets the proteolytic activity of the human mitochondrial Lonp1 protease.[1][2] As an essential component of the mitochondrial protein quality control system, Lonp1 plays a critical role in the degradation of misfolded, damaged, or oxidized proteins within the mitochondrial matrix, thereby maintaining mitochondrial homeostasis and integrity.[1] Inhibition of Lonp1 by this compound disrupts these crucial functions, leading to downstream cellular effects that are of significant interest in cancer research and other therapeutic areas where Lonp1 is implicated. This document details the molecular mechanism of this compound, presents its inhibitory potency and selectivity, and provides the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound functions as a direct inhibitor of the Lonp1 protease. Its mechanism is rooted in its chemical structure as a boronic acid-based compound, which is designed to interact with the catalytic serine residue within the active site of the protease. This interaction is believed to be covalent and reversible, effectively blocking the substrate access to the catalytic site and inhibiting the enzyme's proteolytic function. The targeted disruption of Lonp1's ability to degrade its native substrates leads to an accumulation of these proteins, thereby inducing mitochondrial stress and downstream signaling events.

dot

Caption: Mechanism of this compound Inhibition.

Quantitative Data

This compound demonstrates high potency for Lonp1 and significant selectivity over the human 20S proteasome, a critical feature for a targeted therapeutic agent.

| Target | Inhibitor | IC50 (µM) | Assay Type | Reference |

| Human Lonp1 | This compound (compound 9e) | 0.093 | Biochemical (Fluorogenic Peptide Substrate) | [1][2] |

| Human 20S Proteasome | This compound (compound 9e) | >10 | Biochemical (Fluorogenic Peptide Substrate) | [1] |

Downstream Cellular Effects

Inhibition of Lonp1 by this compound has been shown to alter the levels of specific mitochondrial proteins. In GM12878 lymphoblastoid cells, treatment with this compound led to the accumulation of known Lonp1 substrates.

| Cell Line | Treatment | Duration | Observed Effect | Reference |

| GM12878 | 0.5 µM this compound | 2-6 hours | Increased levels of PTPMT1 and GOT2 | [2] |

dot

Caption: Downstream effects of this compound.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize this compound.

LONP1 Biochemical Inhibition Assay

This assay quantifies the enzymatic activity of recombinant human Lonp1 through the cleavage of a fluorogenic peptide substrate. Inhibition of this activity is measured as a decrease in fluorescence.

Workflow: dot

Caption: Workflow for Lonp1 biochemical assay.

Detailed Steps:

-

Reagents: Recombinant human Lonp1, fluorogenic peptide substrate, ATP, assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.005% Tween-20), this compound, DMSO.

-

Procedure: a. A solution of recombinant Lonp1 is prepared in the assay buffer. b. this compound, serially diluted in DMSO, is added to the enzyme solution in a microplate well. A DMSO-only control is also prepared. c. The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at room temperature. d. The enzymatic reaction is initiated by adding a mixture of ATP and the fluorogenic peptide substrate. e. The increase in fluorescence, resulting from the cleavage of the quenched substrate, is monitored kinetically using a plate reader at appropriate excitation and emission wavelengths. f. The rate of reaction is calculated from the linear phase of the fluorescence curve. g. The percentage of inhibition is determined relative to the DMSO control, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Target Engagement Assay

This protocol is designed to confirm that this compound engages and inhibits Lonp1 within a cellular context, leading to the accumulation of its endogenous substrates.

Workflow: dot

Caption: Workflow for cell-based assay.

Detailed Steps:

-

Cell Culture: GM12878 cells are cultured in appropriate media and conditions until they reach the mid-logarithmic phase of growth.

-

Treatment: Cells are treated with a final concentration of 0.5 µM this compound or an equivalent volume of DMSO as a vehicle control.

-

Incubation: The cells are incubated for a defined period (e.g., 2 to 6 hours) to allow for the inhibitor to act and for substrate levels to change.

-

Cell Lysis: After incubation, cells are harvested by centrifugation, washed, and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification and Analysis: The total protein concentration of the lysates is determined. Equal amounts of protein from each sample are then analyzed by standard techniques such as Western blotting, using specific antibodies against PTPMT1, GOT2, and a loading control (e.g., actin or tubulin), or by quantitative mass spectrometry (proteomics) to measure changes in the proteome.

-

Data Analysis: The relative abundance of PTPMT1 and GOT2 is quantified and compared between the this compound-treated samples and the DMSO controls to determine the extent of substrate accumulation.

Conclusion

This compound is a valuable chemical probe for studying the biology of the mitochondrial Lonp1 protease. Its high potency and selectivity enable the precise interrogation of Lonp1's role in cellular pathways, including mitochondrial protein homeostasis, metabolism, and stress responses. The provided data and protocols offer a robust framework for researchers to utilize this compound in their investigations into the therapeutic potential of Lonp1 inhibition.

References

Lonp1-IN-2: A Technical Overview of a Potent Mitochondrial Protease Inhibitor

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing comprehensive information on the core characteristics of Lonp1-IN-2, a potent and selective inhibitor of the mitochondrial Lon protease (Lonp1). This document details its inhibitory concentration, the experimental protocols for its characterization, and its impact on relevant signaling pathways.

Potency and Efficacy of this compound

This compound, also identified as Compound 9e in its discovery publication, is a notable inhibitor of Lonp1, an ATP-dependent serine protease crucial for mitochondrial homeostasis. The potency of this inhibitor has been quantified by its half-maximal inhibitory concentration (IC50) value.

| Compound | Target | IC50 Value | Selectivity |

| This compound | Lonp1 | 0.093 µM[1] | Selective over other proteases |

Experimental Protocols

The determination of the IC50 value for this compound is predicated on a robust biochemical assay designed to measure the enzymatic activity of Lonp1 in the presence of varying concentrations of the inhibitor. While the precise, proprietary details of the assay may vary, the fundamental workflow is outlined below.

Methodology for Lonp1 Inhibition Assay

-

Reagents and Preparation : The assay is typically conducted in a buffer containing Tris-HCl, potassium chloride, and magnesium chloride, supplemented with ATP, which is essential for Lonp1's proteolytic activity. A purified, recombinant form of human Lonp1 protease is used as the enzyme source. A fluorogenic peptide substrate, which releases a fluorescent signal upon cleavage by Lonp1, is prepared. This compound is serially diluted to create a range of concentrations for testing.

-

Assay Procedure : The Lonp1 enzyme is pre-incubated with the various concentrations of this compound for a defined period to allow for binding. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Data Acquisition : The reaction is monitored in real-time by measuring the increase in fluorescence intensity using a plate reader. The rate of the reaction is proportional to the Lonp1 activity.

-

Data Analysis : The reaction rates are plotted against the corresponding concentrations of this compound. A non-linear regression analysis is then performed on the resulting dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways and Mechanism of Action

Lonp1 plays a critical role in mitochondrial protein quality control, also known as mitochondrial proteostasis, by selectively degrading misfolded, damaged, or oxidized proteins within the mitochondrial matrix.[2][3][4][5][6] This function is vital for preventing the accumulation of toxic protein aggregates and maintaining mitochondrial integrity and function. Inhibition of Lonp1 by this compound disrupts this crucial process.

Furthermore, research has elucidated a role for Lonp1 in specific cancer-related signaling pathways. In the context of prostate cancer, Lonp1 has been shown to directly interact with the androgen receptor (AR) and recognize the androgen response element (ARE) of the N-myc downstream-regulated gene 1 (NDRG1), leading to the inhibition of the AR/NDRG1 signaling pathway.[7] By inhibiting Lonp1, this compound can potentially modulate this pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases [mdpi.com]

- 3. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "LONP1 regulation of mitochondrial protein folding provides insight int" by Jin Li, Yamei Deng et al. [mouseion.jax.org]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial Lon protease in human disease and aging: Including an etiologic classification of Lon-related diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of mitochondrial protease LONP1 in the biological behavior of prostate cancer [tumorsci.org]

The Pivotal Role of Lonp1 in Cancer Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial protease Lonp1, an ATP-dependent serine protease and chaperone, has emerged as a critical regulator of cancer cell survival and progression. Residing within the mitochondrial matrix, Lonp1 plays a multifaceted role in maintaining mitochondrial homeostasis, a process frequently hijacked by cancer cells to meet their heightened metabolic and protein quality control demands. Upregulated in a wide array of human cancers, elevated Lonp1 expression often correlates with poor prognosis, chemoresistance, and metastasis. This technical guide provides an in-depth exploration of the molecular mechanisms by which Lonp1 promotes cancer cell survival, details key signaling pathways, presents quantitative data on its expression and inhibition, and offers comprehensive protocols for its experimental investigation.

Introduction: The Multifaceted Functions of Lonp1 in Cancer

Lonp1 is a highly conserved mitochondrial protease that performs essential housekeeping functions, including the degradation of misfolded, damaged, or oxidized proteins, and the assembly of respiratory chain complexes.[1][2] Beyond its proteolytic activity, Lonp1 also functions as a chaperone, assisting in the proper folding of mitochondrial proteins.[2] Cancer cells exploit these functions to adapt to the harsh tumor microenvironment, which is often characterized by hypoxia, nutrient deprivation, and oxidative stress.[3] By maintaining mitochondrial integrity and function, Lonp1 helps cancer cells to sustain rapid proliferation, evade apoptosis, and develop resistance to therapeutic agents.[3][4]

Quantitative Data on Lonp1 in Cancer

Upregulation of Lonp1 Expression in Human Cancers

Numerous studies utilizing patient tumor samples and cancer cell lines have demonstrated the significant upregulation of Lonp1 at both the mRNA and protein levels across a spectrum of malignancies. Analysis of The Cancer Genome Atlas (TCGA) database reveals a consistent trend of elevated Lonp1 expression in tumor tissues compared to their normal counterparts.[5][6]

| Cancer Type | Lonp1 Expression Status | Data Source | Citation |

| Breast Cancer | Isoform 1 (ISO1) and Isoform 2 (ISO2) significantly upregulated in tumor tissue. Higher expression correlates with a 16-month earlier disease relapse. | TCGA, METABRIC | [4][5] |

| Prostate Cancer | Aberrantly overexpressed in tumor tissues compared to normal tissues, associated with higher Gleason Score. | TCGA | [6] |

| Colorectal Cancer | Gradually increased expression from aberrant crypt foci to adenoma and most abundant in carcinoma. | Patient Tissues | [7] |

| Lung Cancer | Isoform 1 (ISO1) significantly upregulated in tumor tissue. | TCGA Splicing Variant database (TSVdb) | [4][8] |

| Bladder Cancer | Markedly increased protein and mRNA expression in tumor tissues compared to matched normal tissues. | Patient Tissues | [9] |

| Cervical Cancer | Elevated Lonp1 content in cervical cancer tissues compared to paracancerous tissues. | Patient Tissues | [10] |

| Head and Neck Cancer | Isoform 2 (ISO2) significantly upregulated in tumor tissue. | TCGA Splicing Variant database (TSVdb) | [4][8] |

| Renal Cancer | Isoform 2 (ISO2) significantly upregulated in tumor tissue. | TCGA Splicing Variant database (TSVdb) | [4][8] |

| Pan-Cancer Analysis | Increased Lonp1 transcripts in cervical squamous cell carcinoma, cholangiocarcinoma, colon adenocarcinoma, and esophageal carcinoma in matched samples. | TCGA | [1] |

Impact of Lonp1 Modulation on Cancer Cell Viability and Tumor Growth

Experimental manipulation of Lonp1 levels has profound effects on cancer cell survival and tumorigenicity. Knockdown of Lonp1 typically leads to decreased proliferation and increased apoptosis, while its overexpression can enhance tumor growth and confer drug resistance.

| Experimental Model | Intervention | Quantitative Outcome | Citation |

| Bladder Cancer Cells (ScaBER, UM-UC-3) | Lonp1 siRNA knockdown | Significant decrease in cell proliferation. | [9] |

| Prostate Cancer Cells (PC3) | shRNA-mediated Lonp1 silencing | Nearly complete abolishment of xenograft tumor growth in immunocompromised mice. | [11] |

| Multiple Myeloma Cells (MM.1S) | Lentiviral overexpression of Lonp1 (2-3 fold) | 10% and 25% reduction in the acute cytotoxicity of bortezomib and carfilzomib, respectively. | [6] |

| Hepatocellular Carcinoma Cells (HepG2) | Lonp1 knockdown | Mitigated the growth of subcutaneous tumors. | [12] |

| Cervical Cancer Cells | Lonp1 knockdown | Suppressed cell proliferation, migration, and invasion; promoted apoptosis. | [10] |

Inhibition of Lonp1 Activity

Several small molecule inhibitors targeting Lonp1 have been identified, demonstrating the therapeutic potential of targeting this protease in cancer.

| Inhibitor | Target | IC50 | Cancer Cell Line(s) | Citation |

| Bortezomib | Proteolytic active site | 17 nM | (in vitro, purified human LonP1) | [1] |

| CDDO-Me (Bardoxolone-methyl) | Allosteric ATPase inhibitor | 1.9 µM | (in vitro, purified LonP1) | [1] |

| Compound 14 | Proteolytic active site inhibitor | 0.059 µM | (in vitro, purified LonP1) | [1] |

Signaling Pathways and Molecular Mechanisms

Lonp1's role in cancer cell survival is orchestrated through its involvement in multiple signaling pathways and its regulation of key cellular processes.

The Akt-Lonp1 Axis in Hypoxia

Under hypoxic conditions, a common feature of the tumor microenvironment, the pro-survival kinase Akt can phosphorylate Lonp1. This phosphorylation enhances Lonp1's proteolytic activity, leading to improved mitochondrial quality control, dampened reactive oxygen species (ROS) production, and ultimately, increased tumor cell migration and invasion.[2]

Caption: The Akt-Lonp1 signaling pathway under hypoxic conditions.

Lonp1 and Chemoresistance

Lonp1 contributes to chemoresistance by maintaining mitochondrial function and mitigating drug-induced cellular stress. For instance, in multiple myeloma, increased Lonp1 levels can compensate for the inhibition of the proteasome by drugs like bortezomib, thereby reducing their efficacy.[6]

Caption: Lonp1's role in mediating chemoresistance.

Experimental Protocols

siRNA-mediated Knockdown of Lonp1

This protocol describes a general procedure for the transient knockdown of Lonp1 expression in cultured cancer cells using small interfering RNA (siRNA).

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium

-

Lonp1-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

RNase-free water and microtubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation:

-

Thaw siRNA stocks on ice.

-

In an RNase-free microtube, dilute the required amount of Lonp1 siRNA or control siRNA into Opti-MEM I medium to a final concentration of 20 pmol. Gently mix.

-

-

Transfection Reagent Preparation:

-

In a separate RNase-free microtube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.

-

-

Complex Formation:

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Add the siRNA-lipid complexes drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm Lonp1 knockdown or cell viability assays.

Caption: Workflow for siRNA-mediated knockdown of Lonp1.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following experimental manipulation.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial respiration, providing insights into the impact of Lonp1 on cellular bioenergetics.

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Cells of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

-

Assay Execution:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Place the cell culture plate into the analyzer.

-

The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Mitochondrial Isolation

This protocol describes the isolation of mitochondria from cultured cancer cells for downstream applications such as Western blotting.

Materials:

-

Cultured cancer cells

-

PBS

-

Mitochondrial Isolation Buffer (e.g., containing sucrose, Tris-HCl, and EDTA)

-

Dounce homogenizer

-

Centrifuge

Procedure:

-

Cell Harvesting: Harvest cells and wash them with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in ice-cold Mitochondrial Isolation Buffer and homogenize with a Dounce homogenizer on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

-

Washing: Wash the mitochondrial pellet with Mitochondrial Isolation Buffer and repeat the high-speed centrifugation.

-

Storage: Resuspend the final mitochondrial pellet in a suitable buffer for downstream analysis or store at -80°C.

Western Blotting for Lonp1 Detection

This protocol outlines the detection of Lonp1 protein levels by Western blotting.

Materials:

-

Cell or mitochondrial lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Lonp1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-Lonp1 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

Lonp1 stands as a compelling therapeutic target in oncology. Its central role in maintaining mitochondrial proteostasis and promoting cancer cell survival, coupled with its upregulation in numerous malignancies, underscores its significance in tumor biology. The development of specific and potent Lonp1 inhibitors holds promise for novel anticancer strategies, potentially in combination with existing chemotherapies to overcome resistance. Future research should focus on elucidating the full spectrum of Lonp1 substrates in different cancer contexts, further defining the regulatory networks that control its expression and activity, and advancing the clinical development of Lonp1-targeting therapeutics.

References

- 1. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Expression of Lonp1 Isoforms in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting mitochondrial proteases CLPP and LONP1 via disruption of mitochondrial redox homeostasis induces proteotoxic stress and suppresses tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mitochondrial Protease LonP1 Promotes Proteasome Inhibitor Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LonP1 Differently Modulates Mitochondrial Function and Bioenergetics of Primary Versus Metastatic Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Expression of Lonp1 Isoforms in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Lon blocks cell proliferation, enhances chemosensitivity by promoting apoptosis and decreases cellular bioenergetics of bladder cancer: potential roles of Lon as a prognostic marker and therapeutic target in baldder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of Lonp1 induces mitochondrial remodeling and autophagy suppression in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LONP1 Regulates Mitochondrial Accumulations of HMGB1 and Caspase-3 in CA1 and PV Neurons Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LonP1 Differently Modulates Mitochondrial Function and Bioenergetics of Primary Versus Metastatic Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for the Inhibition of Mitochondrial Protease Lonp1 by the Selective Inhibitor LONP1-IN-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and mechanistic basis for the inhibition of human mitochondrial Lon protease 1 (Lonp1) by LONP1-IN-2, a potent and selective boronic acid-based inhibitor. The information presented is compiled from foundational research, focusing on the quantitative data, experimental methodologies, and structural insights that underpin our current understanding of this interaction. This document is intended to serve as a detailed resource for researchers in oncology, mitochondrial biology, and drug development.

Executive Summary

Lonp1 is an ATP-dependent serine protease crucial for maintaining mitochondrial proteostasis, a process frequently exploited by cancer cells to manage proteotoxic stress and promote survival. Consequently, Lonp1 has emerged as a promising therapeutic target. Structure-based drug design efforts have led to the development of potent and selective inhibitors, among them this compound (also referred to as compound 9e). This inhibitor demonstrates nanomolar potency against Lonp1 while exhibiting high selectivity over the human 20S proteasome. The inhibitory mechanism involves the formation of a reversible covalent bond between the boronic acid moiety of the inhibitor and the catalytic serine residue (Ser855) within the Lonp1 active site. This guide details the quantitative metrics of this inhibition, the experimental protocols used for its characterization, and the structural interactions that confer its potency and selectivity.

Quantitative Inhibition Data

The inhibitory activity of this compound and related compounds was systematically evaluated against Lonp1 and other proteases to determine potency and selectivity. The key quantitative data are summarized below.

| Compound | Target | IC50 (μM) | Assay Notes | Reference |

| This compound (Compound 9e) | Human Lonp1 | 0.093 | Biochemical assay with fluorescent peptide substrate. | [1] |

| Bortezomib | Human Lonp1 | 0.017 | Known proteasome inhibitor with off-target Lonp1 activity. | [2] |

| Bortezomib | Human 20S Proteasome (β5) | 0.0023 | Demonstrates the relative selectivity of bortezomib. | [2] |

| Other Boronic Acid Analogs | Human Lonp1 | Nanomolar range | A series of analogs were developed with potent activity. | [3] |

Structural Basis of Inhibition

The mechanism of Lonp1 inhibition by this compound is best understood through the lens of X-ray crystallography studies of the Lonp1 protease domain in complex with analogous boronic acid-based inhibitors, such as bortezomib[4]. These structures reveal the precise interactions governing inhibitor binding and provide a clear rationale for the observed potency.

Covalent Interaction with the Catalytic Dyad

This compound is a peptidomimetic boronic acid inhibitor. The core mechanism of inhibition is the formation of a reversible covalent bond between the boron atom of the inhibitor and the hydroxyl group of the catalytic serine residue, Ser855, in the Lonp1 active site[2][3]. This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. The catalytic lysine, Lys898, is also engaged in this interaction, stabilizing the complex.

Key Binding Site Interactions

The selectivity and high affinity of this compound are derived from specific hydrogen bonds and hydrophobic interactions within the substrate-binding pocket of Lonp1. Although the specific co-crystal structure for this compound is not publicly deposited, analysis of structures with similar inhibitors reveals a conserved binding mode[4]. Key interactions include:

-

Backbone Hydrogen Bonds: The inhibitor forms critical hydrogen bonds with the backbone of the protein, a feature that contributes to its high affinity.

-

Hydrophobic Pockets: The side chains of the inhibitor occupy specific hydrophobic pockets within the active site, contributing to binding energy and selectivity over other proteases like the 20S proteasome. The differences in the size and shape of these pockets between Lonp1 and the proteasome are a key determinant of inhibitor selectivity[3].

The diagram below illustrates the proposed binding of a boronic acid inhibitor within the Lonp1 active site, leading to the formation of a stable, non-productive complex.

Caption: Covalent inhibition of Lonp1 by this compound.

Experimental Protocols

The characterization of this compound relied on a series of biochemical and structural biology techniques. The detailed methodologies are provided below.

Recombinant Human Lonp1 Expression and Purification

-

Construct: The protease domain of human Lonp1 (amino acids 754–959) and full-length hexameric Lonp1 were used for these studies[5].

-

Expression System: The constructs were cloned into expression vectors and transformed into Escherichia coli (e.g., BL21(DE3) strain).

-

Protein Expression: Cultures were grown to a suitable optical density at 37°C, and protein expression was induced (e.g., with IPTG) at a lower temperature (e.g., 18°C) overnight.

-

Purification: Cells were harvested, lysed, and the protein was purified using a multi-step chromatography process. This typically involved an initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins), followed by tag removal with a specific protease (e.g., TEV protease), and a final size-exclusion chromatography step to isolate the pure, properly folded protein.

Lonp1 Biochemical Inhibition Assay

The inhibitory potency (IC50) of compounds was determined using a fluorescence-based biochemical assay[5][6].

-

Principle: The assay measures the cleavage of an intramolecularly quenched fluorescent peptide substrate. Cleavage by Lonp1 separates the fluorophore from the quencher, resulting in an increase in fluorescence. Inhibitors prevent this cleavage, leading to a reduced fluorescent signal.

-

Reagents:

-

Assay Buffer: e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM CaCl₂, 0.01% Tween-20, 2 mM DTT.

-

Enzyme: Purified recombinant full-length human Lonp1.

-

Substrate: A suitable internally quenched fluorescent peptide.

-

Cofactor: ATP is required for Lonp1 activity.

-

-

Procedure:

-

The inhibitor (this compound) was serially diluted in DMSO and pre-incubated with the Lonp1 enzyme in the assay buffer.

-

The reaction was initiated by the addition of the peptide substrate and ATP.

-

The increase in fluorescence was monitored over time using a plate reader (e.g., Excitation/Emission wavelengths specific to the fluorophore).

-

The rate of reaction was calculated from the linear phase of the fluorescence curve.

-

IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

-

X-ray Crystallography

Structural determination of the Lonp1 protease domain in complex with boronic acid inhibitors was performed to elucidate the binding mode[4].

-

Protein Crystallization: The purified Lonp1 protease domain was concentrated and mixed with the inhibitor. Crystals were grown using vapor diffusion methods (sitting or hanging drop) by screening a variety of crystallization conditions (precipitants, buffers, salts).

-

Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data were processed, and the structure was solved using molecular replacement with a known Lonp1 structure as a search model. The inhibitor was then built into the electron density map, and the entire complex was refined to produce the final atomic model.

The general workflow for identifying and characterizing a Lonp1 inhibitor like this compound is depicted below.

Caption: A typical workflow for structure-based inhibitor design.

Cellular Signaling and Biological Effects

Inhibition of Lonp1 by this compound disrupts mitochondrial proteostasis, leading to a cascade of cellular events that are particularly detrimental to cancer cells.

-

Accumulation of Damaged Proteins: Lonp1 is responsible for degrading misfolded, damaged, and oxidized proteins within the mitochondrial matrix. Its inhibition leads to the accumulation of these proteins, causing mitochondrial dysfunction[7].

-

Mitochondrial Stress and ROS Production: The impairment of mitochondrial protein quality control can disrupt the electron transport chain, leading to increased production of reactive oxygen species (ROS) and heightened oxidative stress[2].

-

Induction of Apoptosis: The combination of mitochondrial dysfunction and oxidative stress can trigger the intrinsic pathway of apoptosis, making Lonp1 inhibition a viable anti-cancer strategy[2].

-

Synergy with Other Therapies: Because cancer cells are often under high proteotoxic stress, inhibiting a key quality control protease like Lonp1 can synergize with other anti-cancer agents, such as proteasome inhibitors[8].

The signaling pathway initiated by Lonp1 inhibition is illustrated below.

Caption: Pathway showing effects of Lonp1 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

Lonp1 Substrates and Their Degradation Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonp1, an ATP-dependent serine protease located in the mitochondrial matrix, is a cornerstone of mitochondrial protein quality control.[1][2][3][4][5] It plays a crucial role in maintaining mitochondrial homeostasis by selectively degrading misfolded, damaged, and certain short-lived regulatory proteins.[6][7][8] Dysregulation of Lonp1 has been implicated in a variety of human pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic development.[4][8][9] This technical guide provides a comprehensive overview of known Lonp1 substrates, their degradation pathways, and the experimental methodologies used to study them.

Core Functions of Lonp1

Lonp1's functions extend beyond simple protein degradation. It is a multifaceted enzyme with roles in:

-

Protein Quality Control: Degrading oxidized and misfolded proteins to prevent the formation of toxic aggregates.[1][2][3][5]

-

Mitochondrial DNA (mtDNA) Maintenance: Lonp1 is involved in the maintenance of mtDNA, although the precise mechanisms are still under investigation.[1][10]

-

Regulation of Metabolism: Degrading key enzymes involved in metabolic pathways such as the TCA cycle and heme biosynthesis.[7][8]

-

Integrated Stress Response: Loss of Lonp1 activity can trigger the integrated stress response (ISR), a cellular pathway that responds to various stress conditions.[1]

-

Chaperone Activity: In addition to its proteolytic function, Lonp1 exhibits chaperone-like activity, assisting in the proper folding and assembly of mitochondrial proteins.[8][11]

Identified Lonp1 Substrates

A growing number of proteins have been identified as substrates of Lonp1. These can be broadly categorized into constitutively degraded proteins and those targeted for degradation under specific stress conditions. The following table summarizes key identified substrates and the quantitative changes observed upon Lonp1 modulation.

| Substrate | Function | Organism/Cell Type | Quantitative Change upon Lonp1 Depletion/Inhibition | Reference |

| SSBP1 | Single-stranded DNA-binding protein, essential for mtDNA replication | Human fibroblasts | Increased levels of both unprocessed and mature forms | [1] |

| MTERFD3 | Mitochondrial transcription termination factor domain containing 3 | Human fibroblasts | Increased levels of both unprocessed and mature forms | [1] |

| FASTKD2 | Fas-activated serine/threonine kinase domain-containing protein 2 | Human fibroblasts | Increased levels of both unprocessed and mature forms | [1] |

| CLPX | ATP-dependent Clp protease ATP-binding subunit X-like, mitochondrial | Human fibroblasts | Increased levels of both unprocessed and mature forms | [1] |

| TFAM | Mitochondrial transcription factor A | Drosophila melanogaster cells, human cells | Degradation is a key aspect of mtDNA maintenance | [1][10] |

| ACO2 | Aconitase 2, mitochondrial | Mammalian cells | A known substrate, though abundance may not change under normal conditions in some models | [2] |

| StAR | Steroidogenic acute regulatory protein | Human | A bona fide human matrix localized protein substrate | [12][13] |

| PARK7 (DJ-1) | Protein deglycase, involved in oxidative stress response and autophagy | Mouse muscle myotubes | Markedly increased protein levels (5-fold) | [9] |

| PDK4 | Pyruvate dehydrogenase kinase 4 | Mouse heart mitochondria | Degraded by Lonp1 to regulate PDH activity | [7] |

| Phospho-PDH E1α | Phosphorylated E1 alpha subunit of pyruvate dehydrogenase | Human fibroblasts | Degraded by Lonp1 | [7] |

| MRPP3A | Mitochondrial RNase P subunit 3A | Human cells | Degraded by Lonp1 when mitochondrial proteostasis is impaired | [1][10] |

| Cox4i1 | Cytochrome c oxidase subunit 4 isoform 1 | Mammals | Identified as a Lonp1 substrate | [9] |

| Alas1 | 5'-aminolevulinate synthase 1 | Mammals | Identified as a Lonp1 substrate | [14] |

Degradation Pathways and Recognition Motifs

The degradation of substrates by Lonp1 is a highly regulated process involving substrate recognition, unfolding, translocation into the proteolytic chamber, and eventual cleavage.

Substrate Recognition: Lonp1 recognizes its substrates through a combination of factors:

-

Protein Folding State: Lonp1 preferentially degrades unfolded or misfolded proteins.[2] This is a key aspect of its role in protein quality control.

-

Specific Recognition Motifs (Degrons): While a universal degradation signal for Lonp1 has not been fully elucidated, studies on bacterial Lon proteases have identified specific C-terminal recognition motifs.[6] It is likely that mammalian Lonp1 also recognizes specific sequence motifs in its substrates.

-

Post-translational Modifications: Phosphorylation has been shown to mark some substrates, like TFAM, for Lonp1-mediated degradation.[14]

Degradation Process: Once a substrate is recognized, the hexameric Lonp1 complex utilizes the energy from ATP hydrolysis to unfold and translocate the polypeptide chain into its internal proteolytic chamber where it is cleaved into smaller peptides.[6][15]

Signaling and Logical Pathways

The activity and regulation of Lonp1 are intertwined with several cellular signaling pathways. The loss of Lonp1 function, in particular, can trigger significant cellular responses.

Caption: Cellular response to Lonp1 depletion.

The loss of Lonp1 leads to an accumulation of misfolded proteins and impaired mitochondrial function, which in turn activates the Integrated Stress Response (ISR) and pathways leading to mitophagy.[1]

Experimental Protocols

The identification and characterization of Lonp1 substrates rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Immunoprecipitation of Endogenous Lonp1 for Mass Spectrometry-based Identification of Interacting Proteins and Substrates

Objective: To isolate Lonp1 and its interacting partners from cellular extracts to identify potential substrates.

Methodology:

-

Cell Culture and Lysis:

-

Culture human fibroblasts (or other relevant cell lines) to ~80-90% confluency.

-

Harvest cells by scraping and wash twice with ice-cold PBS.

-

Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with an anti-Lonp1 antibody or a control IgG overnight at 4°C.

-

Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer (at least 3-4 times) to remove non-specific binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

-

Neutralize the eluate if using a low-pH buffer.

-

Perform in-solution or in-gel trypsin digestion of the eluted proteins.

-

Desalt the resulting peptides using C18 spin columns.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest) against a human protein database.

-

Potential substrates are identified as proteins that are significantly enriched in the Lonp1 immunoprecipitation compared to the control IgG.

-

Protocol 2: Analysis of Protein Stability using Cycloheximide (CHX) Chase Assay

Objective: To determine the degradation rate of a potential Lonp1 substrate.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., wild-type vs. Lonp1 knockdown/knockout) in multi-well plates and allow them to adhere overnight.

-

Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.

-

-

Time Course Collection:

-

Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Lyse the cells at each time point directly in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., actin, tubulin).

-

Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Quantification and Data Analysis:

-

Quantify the band intensities of the protein of interest and the loading control using densitometry software.

-

Normalize the intensity of the target protein to the loading control for each time point.

-

Plot the normalized protein levels against time to determine the protein's half-life. A slower degradation rate in Lonp1-deficient cells compared to wild-type cells suggests it is a Lonp1 substrate.

-

Experimental and Logical Workflows

The process of identifying and validating a Lonp1 substrate typically follows a logical progression of experiments.

Caption: Workflow for Lonp1 substrate identification and validation.

This workflow illustrates the progression from initial hypothesis generation through proteomic screening and literature review to identify candidate substrates. These candidates are then subjected to a series of validation experiments to confirm their status as bona fide Lonp1 substrates.

Conclusion

The study of Lonp1 and its substrates is a rapidly evolving field with significant implications for understanding mitochondrial biology and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further unravel the complexities of Lonp1-mediated proteolysis and its role in cellular health and pathology. Future research will likely focus on identifying a more comprehensive list of Lonp1 substrates, elucidating the specific recognition motifs, and developing targeted therapies that can modulate Lonp1 activity for therapeutic benefit.

References

- 1. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic analysis demonstrates the role of the quality control protease LONP1 in mitochondrial protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic analysis demonstrates the role of the quality control protease LONP1 in mitochondrial protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PXD026941 - Proteomic analysis of the role of the quality control protease LONP1 in mitochondrial protein aggregation - OmicsDI [omicsdi.org]

- 6. Substrate recognition and cleavage-site preferences of Lon protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The biology of Lonp1: More than a mitochondrial protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Disuse-associated loss of the protease LONP1 in muscle impairs mitochondrial function and causes reduced skeletal muscle mass and strength - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Cryo-EM Reveals Regulatory Mechanisms Governing Substrate Selection and Activation of Human LONP1 [elifesciences.org]

- 13. Cryo-EM Reveals Regulatory Mechanisms Governing Substrate Selection and Activation of Human LONP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Global Proteome of LonP1+/− Mouse Embryonal Fibroblasts Reveals Impact on Respiratory Chain, but No Interdependence between Eral1 and Mitoribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and mechanistic studies on human LONP1 redefine the hand-over-hand translocation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chaperone Activity of Lonp1 and Its Inhibition

<

Audience: Researchers, scientists, and drug development professionals.

Core Concepts: The Dual Nature of Lonp1

Lon protease homolog 1 (Lonp1) is a highly conserved, ATP-dependent serine protease located primarily in the mitochondrial matrix.[1][2] It is a cornerstone of mitochondrial proteostasis, the quality control system that maintains the health of the mitochondrial proteome.[1][2] Lonp1 exhibits a dual functionality that is critical for cellular homeostasis: it acts as both a protease that degrades misfolded or damaged proteins and as a molecular chaperone that facilitates the folding and assembly of mitochondrial proteins.[3][4][5][6]

This dual role positions Lonp1 as a key regulator of mitochondrial function, influencing everything from the assembly of oxidative phosphorylation (OXPHOS) complexes to the maintenance of mitochondrial DNA (mtDNA).[3][5][7] Dysregulation of Lonp1 is implicated in a range of pathologies, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention.[1][2][8]

Key Functions of Lonp1:

-

ATP-Dependent Proteolysis: Degrades misfolded, unassembled, or oxidatively damaged proteins.[1][5][9][10]

-

ATP-Dependent Chaperone Activity: Promotes the proper folding and assembly of newly imported proteins, preventing their aggregation.[3][5][9]

-

mtDNA Maintenance: Binds to mtDNA and is involved in maintaining its integrity and expression.[3][7][11]

-

Metabolic Regulation: Modulates cellular metabolism by degrading key rate-limiting enzymes.[3][5]

The Chaperone Activity of Lonp1

While historically known for its proteolytic function, the chaperone activity of Lonp1 is now understood to be essential and, in many cases, independent of its protease function.[3][9][12] This activity is fundamentally linked to its ATPase function, which is powered by the AAA+ (ATPases Associated with various cellular Activities) domain.[1][12]

Mechanism of Chaperone Action

The chaperone function of Lonp1 relies on its ability to recognize and bind to non-native or misfolded proteins. This process is ATP-dependent.[3][5] ATP hydrolysis drives conformational changes within the Lonp1 hexameric ring, which are thought to facilitate the unfolding and subsequent refolding of substrate proteins.[1][12]

Crucially, the chaperone activity can be decoupled from proteolysis.[9] Cells expressing a protease-deficient mutant of Lonp1 do not accumulate the protein aggregates seen in cells with an ATPase-deficient mutant.[1] This demonstrates that the ATPase-driven chaperone function is sufficient to prevent protein aggregation.[1][3][5]

Lonp1 collaborates with the mitochondrial Hsp70 (mtHsp70) chaperone system to promote the folding of newly imported proteins.[7][12][13] It is required for the solubility of mtHsp70 and its co-chaperone DNAJA3, indicating a key role in the central mitochondrial folding pathway.[12]

Known Chaperone Substrates

Lonp1's chaperone activity is critical for a subset of proteins imported into the mitochondrial matrix. It physically associates with the mitochondrial protein import machinery (e.g., TIMM23, TIMM44, mtHsp70) to act as a gatekeeper, supporting the folding of incoming proteins.[7][14] Substrates for the chaperone activity are not necessarily the same as those for its protease activity.[14]

Examples of proteins that rely on Lonp1's chaperone function include:

Signaling and Functional Pathway

The dual functions of Lonp1 are central to maintaining mitochondrial protein homeostasis. Misfolded or damaged proteins are recognized and triaged for either refolding or degradation, both requiring ATP hydrolysis.

Inhibition of Lonp1: A Therapeutic Strategy

Given its role in supporting the survival and proliferation of cancer cells, inhibiting Lonp1 has emerged as a promising anti-cancer strategy.[3][4][5] Cancer cells often exploit Lonp1's functions to cope with oncogenic stressors like oxidative stress and proteotoxicity.[3][4][5] Inhibition can lead to the accumulation of damaged proteins, increased reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[1]

Mechanisms of Inhibition

Lonp1 inhibitors can be broadly categorized into two main types based on their mechanism of action:

-

Proteolytic Site Inhibitors: These compounds, often peptide-based or containing reactive groups like boronic acid, typically bind covalently or non-covalently to the serine-lysine catalytic dyad in the protease domain.[1][15] This directly blocks the cleavage of substrate proteins. Examples include the proteasome inhibitors Bortezomib and MG262, which also show activity against Lonp1.[3][5][15]

-

Allosteric ATPase Inhibitors: These inhibitors target the AAA+ domain, binding to a site distinct from the ATP-binding pocket.[3][4][8] By doing so, they prevent the ATP hydrolysis that is essential for both the protease and chaperone functions of Lonp1.[3][5][8][15] The synthetic triterpenoid CDDO-Me and its derivatives are prominent examples of this class.[3][8][15] They act as non-competitive, reversible inhibitors.[1][8][16]

Targeting the ATPase activity is considered a particularly promising therapeutic approach, as it disables both the cytoprotective chaperone and degradative functions simultaneously.[3][4]

Quantitative Data on Lonp1 Inhibitors

The following table summarizes the inhibitory potency (IC50) of various small molecules against Lonp1.

| Inhibitor Class | Compound | Target | IC50 | Notes |

| Dipeptide Boronates | Bortezomib | Proteolytic Site | 17 nM[3][5] | Also a potent proteasome inhibitor (IC50 = 2.3 nM).[5] |

| MG132 | Proteolytic Site | 20 µM[17] | Peptide aldehyde proteasome inhibitor. | |

| Non-peptide Boronates | Compound 14 | Proteolytic Site | 59 nM[3][5] | Selective for Lonp1 over the proteasome.[3][5] |

| Triterpenoids | CDDO | ATPase (Allosteric) | 13 µM[3][5] | Non-competitive, reversible inhibitor.[1][8] |

| CDDO-Me (Bardoxolone-methyl) | ATPase (Allosteric) | 1.9 µM[3][5] | Selectively inhibits Lonp1 ATPase over 26S proteasome.[3][8] | |

| CDDO-Im | ATPase (Allosteric) | 2 µM[3][5] | Non-competitive, reversible inhibitor.[8] | |

| Natural Products | Obtusilactone A | Proteolytic Site | 34.1 µM[5] | Plant-derived inhibitor.[5] |

| (-)-Sesamin | Proteolytic Site | 19.9 µM[5] | Binds to key active site residues.[1] | |

| Coumarinic Derivatives | BT317 | Proteolytic Site | - | A dual inhibitor of LonP1 and the proteasome.[18] |

Key Experimental Protocols

Assessing the chaperone activity of Lonp1 and the efficacy of its inhibitors requires specific biochemical assays. Below are detailed methodologies for two key experiments.

Protocol 1: Lonp1 Protease Activity Assay using a Fluorogenic Peptide

This assay measures the proteolytic activity of Lonp1 by monitoring the cleavage of a fluorogenic substrate.

Principle: Lonp1 cleaves a substrate like FITC-labeled casein, releasing fluorescent fragments. The increase in fluorescence intensity over time is directly proportional to the protease activity. This assay requires ATP for the degradation of folded substrates but not necessarily for small peptides.[3][5]

Materials:

-

Purified human Lonp1 enzyme

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% Glycerol

-

Substrate: FITC-Casein (Sigma-Aldrich)

-

ATP solution (100 mM stock)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare Reaction Mix: In each well of the 96-well plate, prepare the reaction mix. For a final volume of 100 µL:

-

80 µL Assay Buffer

-

2.5 µL ATP stock solution (final concentration 2.5 mM)

-

If testing inhibitors, add the desired concentration of the inhibitor dissolved in a suitable solvent (e.g., DMSO). Add an equal volume of solvent to control wells.

-

-

Enzyme Addition: Add 10 µL of purified Lonp1 to a final concentration of 0.1 µM. Mix gently.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the enzyme to equilibrate and inhibitors to bind.

-

Initiate Reaction: Add 10 µL of FITC-Casein substrate to a final concentration of 0.8 µM to start the reaction.

-

Measure Fluorescence: Immediately place the plate in the reader, pre-warmed to 37°C. Monitor the increase in fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis: Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve). For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Lonp1 Chaperone Activity Assay (Luciferase Refolding)

This assay measures the ability of Lonp1 to prevent the aggregation and facilitate the refolding of a chemically denatured protein, such as firefly luciferase.

Principle: Denatured luciferase is inactive and prone to aggregation. In the presence of a chaperone like Lonp1 and ATP, it can refold into its active, light-emitting conformation. The amount of refolded, active luciferase is quantified by measuring luminescence upon the addition of its substrate, luciferin.

Materials:

-

Purified human Lonp1 enzyme

-

Purified firefly luciferase

-

Denaturation Buffer: 6 M Guanidine-HCl, 25 mM HEPES-KOH pH 7.4, 50 mM KCl, 5 mM DTT

-

Refolding Buffer: 25 mM HEPES-KOH pH 7.4, 50 mM KCl, 10 mM Mg(OAc)2, 2 mM DTT

-

ATP solution (100 mM stock)

-

Luciferase Assay Reagent (containing luciferin)

-

White opaque 96-well plate

-

Luminometer

Procedure:

-

Denature Luciferase: Dilute luciferase to 20 µM in Denaturation Buffer. Incubate at 30°C for 30 minutes.

-

Prepare Refolding Reactions: In the wells of the 96-well plate, prepare the refolding reactions. For a final volume of 100 µL:

-

Add Refolding Buffer.

-

Add ATP to a final concentration of 5 mM.

-

Add purified Lonp1 to the desired concentration (e.g., 0.5 - 2 µM). For a negative control, add buffer instead of Lonp1.

-

If testing inhibitors, add them to the refolding mix before adding the denatured luciferase.

-

-

Initiate Refolding: Start the refolding by diluting the denatured luciferase 100-fold into the refolding reaction wells (final luciferase concentration of 200 nM). This rapid dilution prevents spontaneous refolding and promotes aggregation in the absence of chaperones.

-

Incubate: Incubate the plate at 30°C for 60-120 minutes to allow for chaperone-mediated refolding.

-

Measure Activity: Add 100 µL of Luciferase Assay Reagent to each well. Immediately measure the luminescence in a luminometer.

-

Data Analysis: Express the chaperone activity as the percentage of luciferase activity recovered compared to an equivalent amount of non-denatured (native) luciferase.

Visualized Workflows and Relationships

Drug Discovery Workflow for Lonp1 Inhibitors

The process of identifying and characterizing Lonp1 inhibitors follows a structured pipeline from initial screening to cellular validation.

Conclusion and Future Directions

Lonp1 is a multifaceted enzyme whose chaperone activity is integral to mitochondrial proteostasis and cellular health. Its dual role as both a chaperone and a protease makes it a critical regulator, particularly in high-stress environments like those found in cancer cells. The development of specific Lonp1 inhibitors, especially those that allosterically target its ATPase activity, represents a novel and promising therapeutic avenue.[3][4]

Future research should focus on developing highly specific and potent inhibitors with favorable pharmacokinetic properties.[2] Elucidating the full range of Lonp1's chaperone substrates and further dissecting the interplay between its chaperone and proteolytic functions will provide deeper insights into mitochondrial biology and unveil new opportunities for therapeutic intervention in a variety of human diseases.[2]

References

- 1. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Lonp1 Activity by Small Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Powering down the mitochondrial LonP1 protease: a novel strategy for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LONP1 de novo dominant mutation causes mitochondrial encephalopathy with loss of LONP1 chaperone activity and excessive LONP1 proteolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Lonp1 on Mitochondrial Functions during Cardiovascular and Muscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structures of the human LONP1 protease reveal regulatory steps involved in protease activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Design of Selective LONP1 Inhibitors for Probing In Vitro Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LONP1 and mtHSP70 cooperate to promote mitochondrial protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondrial Lon protease is a gatekeeper for proteins newly imported into the matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of mitochondrial LonP1 protease by allosteric blockade of ATP binding and hydrolysis via CDDO and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. biorxiv.org [biorxiv.org]

The Impact of Lonp1 Inhibition on Mitochondrial DNA Integrity: A Technical Overview of Lonp1-IN-2

This technical guide provides a comprehensive analysis of the effects of Lonp1-IN-2, a representative small molecule inhibitor of the mitochondrial protease Lonp1, on the integrity of mitochondrial DNA (mtDNA). The content is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecular mechanisms, experimental validation, and cellular consequences of Lonp1 inhibition.

Introduction to Lonp1 and its Role in Mitochondrial Homeostasis

Lon peptidase 1 (LONP1) is a highly conserved, ATP-dependent serine protease located in the mitochondrial matrix.[1] It plays a critical role in maintaining mitochondrial proteostasis through several key functions:

-

Protein Quality Control: LONP1 is the primary protease responsible for recognizing and degrading unfolded, misfolded, and oxidatively damaged proteins within the mitochondrial matrix, thus preventing the accumulation of toxic protein aggregates.[1][2]

-

Chaperone Activity: Independent of its proteolytic function, LONP1 exhibits chaperone activity, assisting in the proper folding and assembly of mitochondrial proteins.[2]

-

Regulation of Metabolism: LONP1 degrades key rate-limiting enzymes involved in various metabolic pathways, including the tricarboxylic acid (TCA) cycle and heme biosynthesis.[2][3]

-

mtDNA Maintenance: LONP1 is a DNA-binding protein that directly interacts with mtDNA, playing a crucial role in its maintenance, replication, and gene expression.[1][4] It regulates the levels of mitochondrial transcription factor A (TFAM), a key protein for mtDNA packaging and transcription.[1][5]

Given its multifaceted roles, the inhibition of Lonp1 has emerged as a potential therapeutic strategy in various diseases, including cancer.[2] However, understanding the on-target effects of Lonp1 inhibitors, such as this compound, on mitochondrial function, particularly mtDNA integrity, is paramount for their development and clinical application.

Quantitative Effects of Lonp1 Inhibition on Mitochondrial Parameters

The inhibition of Lonp1 by compounds like this compound can lead to significant alterations in mitochondrial function. The following tables summarize the quantitative data from studies involving Lonp1 knockdown, knockout, or inhibition with other known inhibitors, which are expected to be representative of the effects of this compound.

| Parameter | Experimental System | Fold Change/Effect | Reference |

| mtDNA Copy Number | Human skin fibroblasts (siRNA knockdown, 6 days) | ~50% reduction | [6] |

| Embryonic fibroblasts from Lonp1wt/− mice | Significant reduction | [7] | |

| Mitochondrial mRNA Levels | Human skin fibroblasts (siRNA knockdown, 6 days) | Substantial decrease | [6] |

| Mitochondrial Translation | Human skin fibroblasts (siRNA knockdown) | Complete suppression | [6] |

| Oxygen Consumption Rate (Basal) | Embryonic fibroblasts from Lonp1wt/− mice | Significant reduction | [7] |

| ROS Production | Lonp1-deficient cardiomyocytes | Increased | [8] |

| DNA Damage (γH2A.X) | Lonp1-deficient cardiomyocytes | Increased | [8] |

Table 1: Summary of Quantitative Data on the Effects of Lonp1 Deficiency.

Experimental Protocols

This section details the methodologies for key experiments used to assess the impact of this compound on mitochondrial DNA integrity.

Quantification of mtDNA Damage using Quantitative PCR (qPCR)

This assay is based on the principle that DNA lesions impede the progression of DNA polymerase during PCR, leading to a decrease in the amplification of larger DNA fragments.[9]

Protocol:

-

DNA Extraction: Isolate total DNA from control and this compound-treated cells using a high-molecular-weight DNA isolation kit (e.g., QIAamp DNA Mini Kit).[10] Ensure DNA quality and purity using spectrophotometry (A260/A280 ratio ≈ 1.8).

-

qPCR Reaction Setup: Prepare two separate qPCR reactions for each DNA sample:

-

Long mtDNA fragment: Amplifies a large region of the mitochondrial genome (~10 kb).

-

Short mtDNA fragment: Amplifies a small region of the mitochondrial genome (~100-200 bp), which is less likely to contain lesions. This serves as a measure of mtDNA copy number.

-

-

qPCR Cycling Conditions: Use a qPCR instrument with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Data Analysis:

-

Calculate the relative amplification of the long fragment compared to the short fragment for both control and treated samples.

-

The amount of mtDNA damage is inversely proportional to the amplification of the long fragment. A decrease in the long-to-short fragment ratio in treated samples compared to controls indicates an increase in mtDNA damage.

-

Determination of mtDNA Copy Number by qPCR

This method determines the relative amount of mitochondrial DNA compared to nuclear DNA.

Protocol:

-

DNA Extraction: Isolate total DNA as described in section 3.1.

-

qPCR Reaction Setup: Prepare two separate qPCR reactions for each DNA sample:

-

Mitochondrial gene: Targets a gene encoded by the mitochondrial genome (e.g., a region of the D-Loop).[11]

-

Nuclear gene: Targets a single-copy nuclear gene (e.g., B2M or RNase P).

-

-

qPCR Cycling Conditions: Use standard qPCR cycling conditions as described in section 3.1.

-

Data Analysis:

-

Use the comparative Ct (ΔΔCt) method to determine the ratio of mitochondrial to nuclear DNA.

-

An increase or decrease in this ratio in this compound-treated cells indicates a change in mtDNA copy number.

-

Signaling Pathways and Molecular Mechanisms

The inhibition of Lonp1 by this compound is expected to trigger a cascade of cellular events, primarily through the induction of mitochondrial stress.

The Integrated Stress Response (ISR)

Loss of Lonp1 function leads to the accumulation of unfolded and aggregated proteins in the mitochondrial matrix, triggering the integrated stress response (ISR).[6]

Caption: The Integrated Stress Response pathway initiated by Lonp1 inhibition.

Impact on mtDNA Replication and Transcription

Lonp1 directly influences the stability of TFAM, a key regulator of mtDNA. Inhibition of Lonp1 can disrupt this regulation, leading to altered mtDNA replication and transcription.

Caption: Regulation of mtDNA by the Lonp1-TFAM axis.

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a typical experimental workflow to characterize the impact of this compound on mtDNA integrity.

Caption: Workflow for analyzing the effects of this compound on mtDNA.

Conclusion

The inhibition of Lonp1 by small molecules such as this compound has profound effects on mitochondrial homeostasis. This guide has detailed the expected consequences on mitochondrial DNA integrity, including increased damage and a potential reduction in copy number. The provided experimental protocols offer a framework for validating these effects in a laboratory setting. A thorough understanding of the on-target effects of Lonp1 inhibitors on mtDNA is crucial for the continued development of these compounds for therapeutic applications. The activation of the integrated stress response and the disruption of the Lonp1-TFAM axis are key mechanistic pillars to consider in future research and drug development efforts.

References

- 1. LONP1 - Wikipedia [en.wikipedia.org]

- 2. Powering Down the Mitochondrial LonP1 Protease: A Novel Strategy for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of LonP1 in Oral-Maxillofacial Developmental Defects and Tumors: A Novel Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mitochondrial LONP1 protease: molecular targets and role in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. LONP1 Is Required for Maturation of a Subset of Mitochondrial Proteins, and Its Loss Elicits an Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impaired Mitochondrial Morphology and Functionality in Lonp1wt/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. The QPCR assay for analysis of mitochondrial DNA damage, repair, and relative copy number - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. raybiotech.com [raybiotech.com]

Unraveling the Cellular Impact of Lonp1-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonp1-IN-2 has emerged as a potent and selective inhibitor of the mitochondrial protease Lonp1, a key regulator of mitochondrial homeostasis.[1][2] With an IC50 value of 0.093 μM, this small molecule provides a valuable tool for investigating the intricate cellular pathways governed by Lonp1.[1][2] This technical guide provides an in-depth overview of the known cellular pathways modulated by the inhibition of Lonp1, drawing from studies on Lonp1 knockdown and other inhibitors, with a specific focus on the available data for this compound. We present quantitative data in structured tables, detailed experimental protocols, and visual diagrams of key signaling pathways to facilitate further research and drug development efforts.

Data Presentation

The direct experimental data for this compound is currently limited. However, the following table summarizes the available quantitative information for this specific inhibitor, alongside data from studies using other methods of Lonp1 inhibition to provide a broader context.

Table 1: Quantitative Data on the Effects of Lonp1 Inhibition

| Method of Lonp1 Inhibition | Cell Line/System | Concentration/Duration | Observed Effect | Reference |

| This compound | GM12878 cells | 0.5 μM; 2-6 hours | Increased levels of PTPMT1 and GOT2 | [1] |

| Bortezomib (also inhibits proteasome) | Purified human Lonp1 | IC50: 17 nM | Inhibition of peptidase activity | [3] |

| MG132 (also inhibits proteasome) | Purified LONP1 | IC50: 20 μM | Inhibition of proteolytic activity | [4] |

| Lonp1 Knockdown | Cervical cancer cells | Not Applicable | Promotion of apoptosis | [5] |

| Lonp1 Knockdown | Melanoma cells | Not Applicable | Reduced levels of mitochondrial complexes I and III | [6] |

| Lonp1 Overexpression | SW480 colon cancer cells | Not Applicable | Increased levels of phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β) | [7] |

Core Cellular Pathways Modulated by Lonp1 Inhibition

Inhibition of Lonp1 disrupts mitochondrial proteostasis, leading to the accumulation of damaged or misfolded proteins. This triggers a cascade of cellular responses, impacting several key signaling pathways.

Apoptosis and the Integrated Stress Response (ISR)

The disruption of mitochondrial function through Lonp1 inhibition is a potent trigger for apoptosis. Studies on Lonp1 knockdown have demonstrated increased apoptosis in cancer cells.[5] This is often preceded by the activation of the Integrated Stress Response (ISR), a signaling network that responds to various cellular stresses, including mitochondrial dysfunction. While direct evidence for this compound inducing the ISR is pending, the accumulation of unfolded mitochondrial proteins is a known activator of this pathway.

Autophagy and Mitophagy (PINK1/Parkin Pathway)

Lonp1 plays a crucial role in mitochondrial quality control, which includes the removal of damaged mitochondria through mitophagy. The PINK1/Parkin pathway is a key regulator of this process.[8] Inhibition of Lonp1 can lead to mitochondrial depolarization, which in turn can suppress the PINK1/Parkin pathway, leading to an accumulation of dysfunctional mitochondria.[8] This can have complex, context-dependent effects on cell survival and function.

Metabolic Reprogramming

Lonp1 is a critical regulator of cellular metabolism. Its inhibition can induce a shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon known as the Warburg effect, which is often observed in cancer cells.[6][9] This metabolic reprogramming is a complex process that can involve the altered expression and activity of key metabolic enzymes. The observation that this compound increases the levels of GOT2, a key enzyme in the malate-aspartate shuttle, suggests a direct link to the regulation of mitochondrial metabolism.[1]

Akt/GSK-3β/β-catenin Signaling

Studies have shown that Lonp1 can modulate the Akt/GSK-3β/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[7][10] Overexpression of Lonp1 has been linked to increased phosphorylation of Akt and GSK-3β, leading to the activation of β-catenin.[7] Therefore, inhibition of Lonp1 with this compound could potentially suppress this pro-survival pathway, making it an attractive target for cancer therapy.